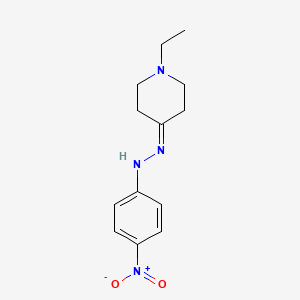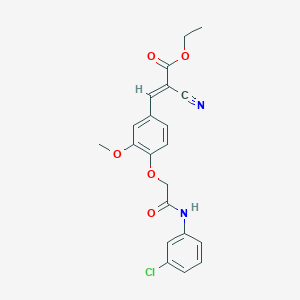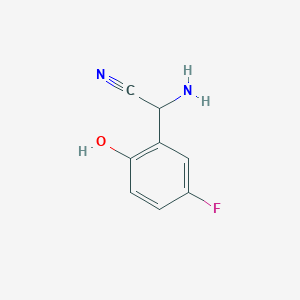![molecular formula C10H10ClNO B13005095 5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)
5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] is a spirocyclic compound characterized by its unique structure, where an azetidine ring is fused with an isobenzofuran ring. This compound is part of the broader class of spiro-heterocycles, which have garnered significant interest in medicinal chemistry due to their promising biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with isobenzofuran precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-heterocycles, such as:
Spiro-azetidin-2-one: Known for its antibacterial properties.
Spiro-pyrrolidine: Studied for its potential anticancer activity.
Spiro-indol: Investigated for its diverse pharmacological activities.
Uniqueness
What sets 5’-Chloro-3’H-spiro[azetidine-3,1’-isobenzofuran] apart is its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s unique properties make it a valuable subject of study in various fields of research .
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
6-chlorospiro[1H-2-benzofuran-3,3'-azetidine] |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-9-7(3-8)4-13-10(9)5-12-6-10/h1-3,12H,4-6H2 |
InChI Key |
ARDKZRDEEHJZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3(O1)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)



![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)





